

# Historical development of pyritinol as a pyridoxine disulfide derivative

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Encephabol*

Cat. No.: *B1245719*

[Get Quote](#)

## The Genesis of a Nootropic: A Technical History of Pyritinol

An In-depth Guide for Researchers and Drug Development Professionals on the Pyridoxine Disulfide Derivative, Pyritinol

## Introduction

Pyritinol, also known as pyridoxine disulfide or pyritoxine, is a semi-synthetic derivative of pyridoxine (Vitamin B6). First synthesized in 1961 by Merck Laboratories, it was developed by creating a disulfide bridge to link two pyridoxine molecules.<sup>[1]</sup> This modification was intended to enhance its penetration of the blood-brain barrier and augment its neurological activity. Initially investigated for its potential in treating cognitive disorders, pyritinol has since been explored for a range of applications, including rheumatoid arthritis and learning disabilities in children. In several European countries, it remains a prescription medication, while in the United States, it is available as a nootropic dietary supplement. This technical guide provides a comprehensive overview of the historical development of pyritinol, detailing its synthesis, early experimental validation, and the elucidation of its mechanisms of action.

## Early Synthesis and Chemical Characterization

The initial synthesis of pyritinol, as pioneered in the early 1960s, was a significant step in neuropharmacological research. While the precise industrial synthesis protocol by Merck is

proprietary, the foundational academic syntheses were reported by Shorre et al. and Kuroda et al. These early methods centered on the formation of a disulfide bond between two pyridoxine moieties.

## Experimental Protocol: Synthesis via Pyridoxine Bromide Derivative (Shorre et al. method)

This protocol is a representative summary of the early synthetic approaches.

### Materials:

- Pyridoxine hydrochloride
- Thionyl chloride
- Sodium sulfide ( $\text{Na}_2\text{S}$ )
- Solvents (e.g., chloroform, ethanol)
- Standard laboratory glassware and purification apparatus

### Procedure:

- Chlorination of Pyridoxine: Pyridoxine hydrochloride is reacted with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl groups with chlorine atoms, yielding a pyridoxine chloride derivative. This reaction is typically performed in an inert solvent under reflux.
- Formation of the Thiol: The chlorinated pyridoxine intermediate is then reacted with a sulfur source, like sodium sulfide, to introduce a thiol group (-SH) onto the pyridoxine molecule.
- Oxidative Coupling (Disulfide Bridge Formation): The pyridoxine thiol is then subjected to mild oxidation. This can be achieved by air oxidation or by using a mild oxidizing agent. This step facilitates the formation of the disulfide bridge between two pyridoxine thiol molecules, yielding pyritinol.

- Purification: The crude pyritinol is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.

## Pharmacological and Clinical Development: A Quantitative Overview

Following its synthesis, pyritinol underwent extensive preclinical and clinical evaluation to determine its pharmacological profile and therapeutic efficacy. Early research focused on its nootropic effects and its potential in treating dementia and rheumatoid arthritis.

### Preclinical Pharmacological Data

Early animal studies were crucial in elucidating the mechanisms of action of pyritinol. A key study by Greiner et al. in 1988 provided significant quantitative insights into its neurochemical effects in rats.[\[2\]](#)[\[3\]](#)[\[4\]](#)

| Parameter                                            | Treatment Group    | Dosage                      | Result                                                                 | Reference              |
|------------------------------------------------------|--------------------|-----------------------------|------------------------------------------------------------------------|------------------------|
| Blood ATP Content                                    | Young Rats         | 30 mg/kg                    | +8%                                                                    | <a href="#">[2][4]</a> |
| 100 mg/kg                                            | +17%               | <a href="#">[2][4]</a>      |                                                                        |                        |
| 300 mg/kg                                            | +20%               | <a href="#">[2][4]</a>      |                                                                        |                        |
| Brain Glucose Utilization                            | Old Rats           | 200 mg/kg p.o.              | Significant increase in striatum, cortex, hypothalamus, and cerebellum | <a href="#">[2][4]</a> |
| High-Affinity Choline Uptake (Striatal Synaptosomes) | Young and Old Rats | 600 mg/kg p.o.              | Increased uptake in both age groups                                    | <a href="#">[2][4]</a> |
| Cortical cGMP Level                                  | Rats               | 200 mg/kg p.o. (16-23 days) | +25%                                                                   | <a href="#">[2][4]</a> |
| 600 mg/kg p.o. (16-23 days)                          | +42%               | <a href="#">[2][4]</a>      |                                                                        |                        |
| 1000 mg/kg p.o. (16-23 days)                         | +71%               | <a href="#">[2][4]</a>      |                                                                        |                        |

## Clinical Efficacy Data

Early clinical trials in the 1970s and 1980s explored the therapeutic potential of pyritinol in dementia and rheumatoid arthritis.

Dementia Studies:

| Study<br>(Year)        | Condition                                                                   | Dosage                     | Duration | Key<br>Findings                                                                                                                                                                | Reference |
|------------------------|-----------------------------------------------------------------------------|----------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Cooper & Magnus (1980) | Moderately advanced dementia                                                | 800 mg/day                 | 3 months | Statistically significant improvement on the modified Crichton Geriatric Behavioural Rating Scale compared to placebo.                                                         | [2]       |
| Fischhof et al. (1992) | Senile Dementia of Alzheimer's Type (SDAT) and Multi-Infarct Dementia (MID) | 600 mg/day (200 mg t.i.d.) | 12 weeks | Statistically superior to placebo in improving scores on the Clinical Global Impression, Short Cognitive Performance Test, and the Sandoz Clinical Assessment Geriatric scale. | [5]       |

Rheumatoid Arthritis Study:

| Study<br>(Year)                                  | Compariso<br>n             | Dosage     | Duration | Key<br>Findings                                                                                                                                                                                                                                                                     | Reference |
|--------------------------------------------------|----------------------------|------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| European<br>Multicentre<br>Study Group<br>(1993) | Pyritinol vs.<br>Auranofin | 600 mg/day | 1 year   | Pyritinol<br>showed a<br>significantly<br>superior<br>response rate<br>(78%)<br>compared to<br>auranofin<br>(59%;<br>$p=0.009$ ).<br>Significant<br>improvement<br>s were also<br>seen in<br>general well-<br>being<br>( $p=0.022$ )<br>and ESR<br>( $p=0.029$ )<br>with pyritinol. |           |

## Mechanisms of Action: Signaling Pathways

The therapeutic effects of pyritinol are attributed to its multifactorial mechanism of action, primarily impacting cholinergic neurotransmission, cerebral glucose metabolism, and providing antioxidant and anti-inflammatory effects.[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Enhancement of Cholinergic Neurotransmission

Pyritinol is believed to enhance cholinergic transmission by increasing the availability and release of acetylcholine in the brain.[\[5\]](#)[\[6\]](#) This is thought to be achieved by stimulating the synthesis of acetylcholine.[\[6\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. A placebo-controlled study of pyritinol ('Encephabol') in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurochemical studies on the mechanism of action of pyritinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of pyritinol in patients with senile dementia of the Alzheimer type (SDAT) and multi-infarct dementia (MID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pyritinol Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [Historical development of pyritinol as a pyridoxine disulfide derivative]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1245719#historical-development-of-pyritinol-as-a-pyridoxine-disulfide-derivative>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)